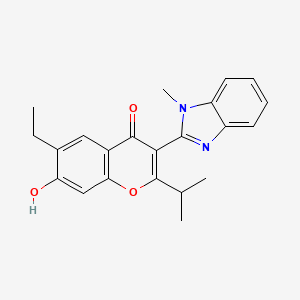

6-Ethyl-7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl-7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzoimidazol-2-yl)-chromen-4-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of flavones, which are known for their anti-inflammatory, antioxidant, and anticancer properties.

科学的研究の応用

Synthetic Methodologies and Biological Activities

Mannich Bases of Substituted Chromenones : Mannich bases derived from substituted chromenones exhibit neuroleptic and tranquilizing activities, suggesting their potential in central nervous system disorders. This is highlighted by the pharmacological screening of certain Mannich base derivatives showing low toxicity and acting as stimulants of the central and peripheral nervous systems (Garazd et al., 2002).

Fluorescence and Metal Interaction : Certain chromenone derivatives display fluorescent properties and enhance fluorescence in the presence of metals, indicating their utility as fluorescence probes for environmental, analytical, and medicinal applications (Gülcan et al., 2022).

One-Pot Synthesis Techniques : The efficient one-pot, three-component synthesis of chromen derivatives incorporating benzoimidazole moiety, which exhibit significant biological activities, demonstrates an effective method for preparing these compounds (Wang et al., 2019).

Potential Applications

Catalytic Processes : The use of nanoparticles, such as ZnO, as catalysts in the synthesis of chromene derivatives highlights a green and effective synthetic method, suggesting their importance in developing eco-friendly chemical processes (Rostami-Charati et al., 2015).

Ionic Liquids in Synthesis : The employment of ionic liquids in the synthesis of chromen-6-ones offers a faster and more efficient route, demonstrating the role of ionic liquids in modern organic synthesis and their potential for scale-up processes (Kemperman et al., 2006).

Green Chemistry Approaches : The synthesis of novel chromeno derivatives using acidic ionic liquid showcases a multicomponent reaction that emphasizes green chemistry principles, such as solvent-free reactions, short reaction times, and high yields (Kumari et al., 2016).

特性

IUPAC Name |

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-2-propan-2-ylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-5-13-10-14-18(11-17(13)25)27-21(12(2)3)19(20(14)26)22-23-15-8-6-7-9-16(15)24(22)4/h6-12,25H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIKUDJXZVCGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol](/img/structure/B2751698.png)

![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)

![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)